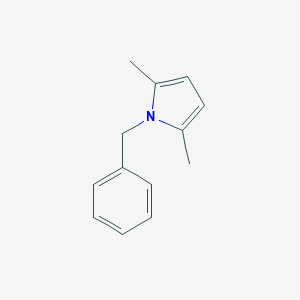

1-Benzyl-2,5-dimethylpyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXMFQXZASNQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198479 | |

| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-20-2 | |

| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5044-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 1-Benzyl-2,5-dimethylpyrrole

An In-depth Technical Guide to 1-Benzyl-2,5-dimethylpyrrole

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrole scaffold is a privileged structure in numerous FDA-approved drugs, and understanding the properties of its derivatives is crucial for the design of novel therapeutics.[1][2][3] This document details the physicochemical properties, synthesis, spectroscopic characterization, and potential applications of this compound. It is intended to serve as a foundational resource for scientists engaged in the exploration of pyrrole-based compounds for therapeutic purposes.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that is a core component of many biologically active molecules and pharmaceuticals.[2] Its unique electronic properties and the ability of its nitrogen atom to participate in hydrogen bonding make it an invaluable pharmacophore for interacting with biological targets like enzymes and receptors.[1] Pyrrole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3] Notable drugs containing the pyrrole moiety include atorvastatin (a cholesterol-lowering agent), sunitinib (an anticancer drug), and ketorolac (a non-steroidal anti-inflammatory drug).[1][2]

The strategic substitution on the pyrrole ring allows for the fine-tuning of a molecule's steric and electronic profile, which is a key principle in modern drug design.[1] The subject of this guide, this compound, features a benzyl group at the N-1 position and methyl groups at the C-2 and C-5 positions. This substitution pattern blocks the reactive alpha-positions of the pyrrole ring, potentially enhancing metabolic stability, while the benzyl group provides a lipophilic handle that can be crucial for target engagement. This guide will delve into the specific attributes of this compound, providing researchers with the necessary data to leverage its potential in their discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in research and development. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 5044-20-2 | [4] |

| Molecular Formula | C13H15N | [4] |

| Molecular Weight | 185.26 g/mol | [4] |

| Appearance | Colorless to yellowish oily liquid | [5] |

| Boiling Point | 165 °C at 740 mmHg (for 2,5-dimethylpyrrole) | [5] |

| Density | 0.935 g/mL at 25 °C (for 2,5-dimethylpyrrole) | [5] |

| Solubility | Miscible in ethanol and ether; very poorly soluble in water (for 2,5-dimethylpyrrole) | [5] |

Note: Some physical properties are listed for the parent compound, 2,5-dimethylpyrrole, due to a lack of specific experimental data for the N-benzylated derivative. These values provide a reasonable estimate.

Synthesis and Purification

The most common and direct method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. For this compound, this involves the condensation of acetonylacetone (hexane-2,5-dione) with benzylamine.

General Paal-Knorr Synthesis Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Reaction: Hexane-2,5-dione + Benzylamine → this compound + 2 H₂O

Materials:

-

Hexane-2,5-dione

-

Benzylamine

-

Acetic acid (or other suitable acid catalyst)

-

Toluene (or other suitable solvent for azeotropic water removal)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexane-2,5-dione (1.0 eq) and toluene.

-

Addition of Reagents: Add benzylamine (1.0-1.1 eq) and a catalytic amount of acetic acid.

-

Reflux: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the Paal-Knorr synthesis of this compound.

Spectroscopic and Structural Characterization

Confirming the identity and purity of a synthesized compound is paramount. Standard spectroscopic techniques are used for the characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the benzyl and dimethylpyrrole moieties.

-

Benzyl Protons: A multiplet in the aromatic region (~7.2-7.4 ppm) for the phenyl group and a singlet for the benzylic methylene protons (-CH₂-) (~5.0 ppm).

-

Pyrrole Protons: A singlet for the two equivalent pyrrole protons at the C-3 and C-4 positions (~5.8 ppm).

-

Methyl Protons: A singlet for the six equivalent protons of the two methyl groups at C-2 and C-5 (~2.1 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will complement the proton data, showing distinct signals for each unique carbon atom in the molecule. Expected approximate chemical shifts include:

-

Methyl Carbons: ~13 ppm

-

Benzylic Carbon: ~50 ppm

-

Pyrrole C-3/C-4: ~106 ppm

-

Pyrrole C-2/C-5: ~128 ppm

-

Aromatic Carbons: ~126-138 ppm

-

-

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and aliphatic groups, as well as C=C and C-N stretching vibrations characteristic of the pyrrole ring.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The parent ion peak (M+) for C₁₃H₁₅N would be observed at m/z = 185.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chemical Reactivity and Potential Applications

Reactivity

The 2- and 5-positions of the this compound are blocked by methyl groups. This makes the compound less susceptible to electrophilic substitution at these typically reactive positions. Electrophilic attack, if forced, would occur at the C-3 or C-4 positions. The benzyl group at the N-1 position is relatively stable but can be cleaved under certain reductive or oxidative conditions.

Applications in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the 2,5-dimethylpyrrole scaffold is a known pharmacophore. Derivatives have been investigated for a range of therapeutic applications.[6][7]

-

Anticancer Agents: Many pyrrole-containing compounds exhibit antiproliferative activity by inhibiting key enzymes like tubulin or protein kinases.[6] The structural motif of this compound could serve as a core for developing new anticancer agents.

-

Antimicrobial Agents: The pyrrole nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties.[2][8]

-

Anti-inflammatory Agents: As seen with ketorolac, pyrrole derivatives can act as potent anti-inflammatory drugs, often by inhibiting cyclooxygenase (COX) enzymes.[3]

-

Central Nervous System (CNS) Applications: The lipophilicity imparted by the benzyl and methyl groups may facilitate blood-brain barrier penetration, making this scaffold potentially interesting for CNS drug discovery.

The logical progression for exploring the utility of this compound in a drug discovery context is illustrated below.

Caption: Logical workflow for utilizing the core scaffold in drug discovery.

Safety and Handling

-

General Precautions: Use in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12]

-

Hazards: May cause skin, eye, and respiratory irritation.[10] Avoid inhalation of vapors and contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][12]

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[9][12]

Conclusion

This compound is a synthetically accessible derivative of the medicinally important pyrrole scaffold. Its key features—a stable N-substituent, blocked alpha-positions, and sites for further functionalization—make it an attractive starting point for medicinal chemistry campaigns. This guide has provided the foundational physicochemical, synthetic, and spectroscopic data necessary for researchers to begin exploring the potential of this and related compounds in the development of novel therapeutics.

References

- Substituted pyrroles based on ketones: prospects of application and advances in synthesis. (2023). RSC.

- Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. PharmaEXpert.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central, NIH.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2021). PubMed Central, NIH.

- Some drugs containing pyrrole derivatives. (2022). ResearchGate.

- 1-benzyl-3-(hydroxymethyl)-2,5-dimethylpyrrole. Guidechem.

- Safety data sheet. (2024). BASF Agro.

- Safety Data Sheet. (2024). CymitQuimica.

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET. (2023). TCI Chemicals.

- 1-BENZYLPYRROLE synthesis. ChemicalBook.

- Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes. (2022). ResearchGate.

- Supporting Information. (2011). The Royal Society of Chemistry.

- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate. Sigma-Aldrich.

- 1-Benzyl-2,5-dihydro-1H-pyrrole(6913-92-4) 1H NMR. ChemicalBook.

- 1-Benzyl-2,5-dihydropyrrole. PubChem, NIH.

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar.

- 2,5-dimethylpyrrole. ChemBK.

- benzyl 2,5-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate. Chemical Synthesis Database.

- Supporting Information. pubs.acs.org.

- Microwave-accelerated synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate. (2006). Dalhousie University.

- Methyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolepropionate. PubChem, NIH.

- Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. (2025). MDPI.

- 1-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylethanone. PubChem, NIH.

- 2,5-Dimethylpyrrole. PubChem, NIH.

- NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin.

- This compound. Beijing Xinheng Research Technology Co., Ltd..

- 2,5-Dimethyl-1-phenylpyrrole. PubChem, NIH.

Sources

- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - CAS:5044-20-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. chembk.com [chembk.com]

- 6. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 1-Benzyl-2,5-dimethylpyrrole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-2,5-dimethylpyrrole, a substituted pyrrole of significant interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, outlines a robust synthetic protocol via the Paal-Knorr synthesis, and explores its current and potential applications in drug discovery and materials science.

Core Compound Identification

This compound is an N-substituted pyrrole derivative. The presence of the benzyl group on the nitrogen atom and methyl groups at the 2 and 5 positions of the pyrrole ring imparts specific chemical characteristics that are valuable in various scientific applications.

| Identifier | Value |

| CAS Number | 5044-20-2 |

| Molecular Formula | C₁₃H₁₅N |

| Molecular Weight | 185.26 g/mol |

| Boiling Point | 292.9 °C at 760 mmHg |

| Density | 0.95 g/cm³ |

| Refractive Index | 1.541 |

Synthesis of this compound: The Paal-Knorr Reaction

The most common and efficient method for the synthesis of this compound is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, benzylamine, typically under acidic conditions.[1]

Reaction Mechanism

The Paal-Knorr synthesis of pyrroles is a well-established and reliable method for constructing the pyrrole ring.[2] The mechanism proceeds through the following key steps:

-

Hemiaminal Formation: The primary amine (benzylamine) performs a nucleophilic attack on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione) to form a hemiaminal intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to the formation of a five-membered ring intermediate.

-

Dehydration: The cyclic intermediate undergoes dehydration, losing two molecules of water, to form the aromatic pyrrole ring. The ring-closing step is often the rate-determining step of the reaction.

Caption: Generalized workflow of the Paal-Knorr pyrrole synthesis.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound:

Materials:

-

2,5-Hexanedione

-

Benzylamine

-

Acetic Acid (Glacial)

-

Ethanol

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1 equivalent) and benzylamine (1 equivalent) in ethanol.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, a singlet for the two equivalent pyrrole ring protons, and a singlet for the two equivalent methyl groups.

-

¹³C NMR: The spectrum should display distinct signals for the carbons of the benzyl group, the benzylic methylene carbon, the pyrrole ring carbons, and the methyl carbons.

-

IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C and C-N stretching of the pyrrole ring, are expected.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (185.26 g/mol ).

Applications in Research and Development

N-substituted pyrroles, such as this compound, are valuable building blocks in medicinal chemistry and materials science. The pyrrole scaffold is a key structural component in a wide range of biologically active molecules.

Drug Discovery

The pyrrole nucleus is a privileged scaffold in drug design, appearing in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. The N-benzyl group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its biological activity. While specific studies on the pharmacological activity of this compound are limited, its structural similarity to other bioactive N-substituted pyrroles suggests its potential as a precursor for the synthesis of novel therapeutic agents. For instance, derivatives of N-substituted pyrroles have been investigated for their anticonvulsant activities.[3]

Materials Science

Pyrrole-based polymers are known for their conducting properties and have applications in electronic devices, sensors, and corrosion inhibition. The introduction of a benzyl group can influence the solubility and processing characteristics of these polymers, making this compound a potential monomer for the synthesis of functionalized polypyrroles with tailored properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for handling substituted pyrroles should be followed. These compounds may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4][5][6][7]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis via the Paal-Knorr reaction is a robust and well-understood process. Further investigation into the specific biological activities and material properties of this compound and its derivatives is warranted to fully explore its potential applications. This guide provides a foundational understanding for researchers and scientists working with this versatile molecule.

References

-

Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes. Reagents and conditions: a acetic acid, reflux 110–120 °C, 30 min. b DMF, POCl3, 2–4 h. ResearchGate. Available at: [Link]

-

Paal–Knorr synthesis. Wikipedia. Available at: [Link]

-

1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. Available at: [Link]

-

2,5-Dimethyl-1-phenylpyrrole | C12H13N | CID 66518. PubChem. Available at: [Link]

-

2,5-Dimethylpyrrole | C6H9N | CID 12265. PubChem. Available at: [Link]

-

1-Benzyl-2,5-dihydro-1H-pyrrole | C11H13N | CID 561506. PubChem. Available at: [Link]

- Safety D

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- Patil, V. M., et al. (2009). Synthesis and anticonvulsant activities of small n-substituted 2, 5-dimethyl pyrrole and bipyrrole. Digest Journal of Nanomaterials and Biostructures, 4(3), 471-477.

-

Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. MDPI. Available at: [Link]

- Supporting Inform

- (PDF) Synthesis and anticonvulsant activities of small n-substituted 2, 5-dimethyl pyrrole and bipyrrole.

- 4 - Supporting Inform

-

2,5-dimethylpyrrole. Organic Syntheses Procedure. Available at: [Link]

-

¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... ResearchGate. Available at: [Link]

- N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PubMed. (2016-11-28).

- 1,4-Bis(2,5-dimethyl-1H-pyrrol-1-yl)benzene. PubChem.

- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. NIH.

- 1-Benzyl-2,3-dimethyl-5-phenyl-1H-pyrrole - Optional[MS (GC)] - Spectrum. SpectraBase.

- 2,5-Dimethyl-1-(.alpha.-methyl-benzyl)-pyrrole - Optional[MS (GC)] - Spectrum. SpectraBase.

- 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one. PubChem.

- 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. NIH.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

Sources

An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 1-Benzyl-2,5-dimethylpyrrole

Introduction

1-Benzyl-2,5-dimethylpyrrole is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. Pyrrole-containing compounds are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their function and for the development of new chemical entities. This guide provides a comprehensive analysis of this compound using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these methods, present detailed experimental protocols, and interpret the resulting spectra to provide a complete structural characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of these analytical techniques as applied to heterocyclic compounds.

Molecular Structure of this compound

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. This compound consists of a central pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom. This ring is substituted with two methyl groups at positions 2 and 5, and a benzyl group attached to the nitrogen atom. The benzyl group itself is composed of a phenyl ring connected to a methylene (-CH2-) bridge.

Caption: Molecular structure of this compound.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.

Experimental Protocol: Acquiring the IR Spectrum

A high-quality IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, which is suitable for both liquid and solid samples.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. Perform a background scan.

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, place a single drop directly onto the ATR crystal.

-

Solid Sample: If the sample is a solid, place a small amount onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition: Collect the sample spectrum over the mid-IR range, typically 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹). For interpretation, it is often more intuitive to work with the absorbance spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound can be divided into several key regions, each providing specific structural information.

Caption: Key regions of an IR spectrum.

Key IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |

| 3100-3000 | C-H Stretch | Aromatic (Pyrrole & Phenyl) | Medium to Weak |

| 3000-2850 | C-H Stretch | Aliphatic (Methyl & Methylene) | Medium to Strong |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Rings | Medium, often sharp |

| ~1470-1450 | C-H Bend | Alkanes (scissoring) | Medium |

| ~1375 | C-H Bend | Methyl (symmetric) | Medium to Weak |

| ~1335-1250 | C-N Stretch | Aromatic Amine | Medium to Strong |

| 900-675 | C-H Bend (oop) | Aromatic | Strong |

Detailed Analysis:

-

C-H Stretching Region (3100-2850 cm⁻¹): This region will show distinct absorptions. Peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic protons on both the pyrrole and phenyl rings.[1][2] Below 3000 cm⁻¹, we expect to see absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.[1]

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): A series of bands in this region are indicative of the carbon-carbon double bond stretching within the aromatic rings.[1] The presence of multiple peaks is a hallmark of aromatic systems.

-

C-N Stretching (around 1300 cm⁻¹): The stretching vibration of the C-N bond in the pyrrole ring is expected in this region. This absorption can sometimes be coupled with other vibrations, making it part of a complex pattern in the fingerprint region.[3][4]

-

C-H Bending (1470-675 cm⁻¹): The in-plane and out-of-plane (oop) bending vibrations of the C-H bonds provide valuable structural information. The strong absorptions in the 900-675 cm⁻¹ range are particularly diagnostic of the substitution pattern on the aromatic rings.[1]

It is important to note that the absence of a broad absorption in the 3400-3200 cm⁻¹ region confirms the N-substituted nature of the pyrrole, as this is where N-H stretching of unsubstituted or secondary pyrroles would appear.[3][4]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern.

Experimental Protocol: Acquiring the Mass Spectrum

Electron Ionization (EI) is a common and effective method for the analysis of relatively volatile and thermally stable compounds like this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for pure samples or direct infusion.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and often undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.[5]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will display a molecular ion peak and several characteristic fragment ion peaks. The molecular weight of this compound (C₁₃H₁₅N) is approximately 185.27 g/mol .

Key Ions in the Mass Spectrum:

| m/z | Ion Structure | Fragmentation Pathway |

| 185 | [C₁₃H₁₅N]⁺• | Molecular Ion (M⁺•) |

| 91 | [C₇H₇]⁺ | Benzyl Cation (Tropylium ion) |

| 94 | [C₆H₈N]⁺ | Dimethylpyrrole Cation |

Detailed Analysis:

-

Molecular Ion (m/z 185): The peak corresponding to the intact molecular ion should be observable. Its presence confirms the molecular weight of the compound.

-

Base Peak (m/z 91): The most abundant ion in the spectrum (the base peak) is expected to be at m/z 91. This corresponds to the highly stable tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzylic C-N bond. This is a very common and diagnostic fragmentation for benzyl-substituted compounds.

-

Dimethylpyrrole Fragment (m/z 94): Cleavage of the benzyl group can also result in the charge being retained on the dimethylpyrrole moiety, leading to a peak at m/z 94.

The fragmentation process is a key diagnostic tool. The stability of the resulting carbocations and radical species dictates the observed fragmentation pattern.[6][7]

Caption: Fragmentation pathway of this compound.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and unequivocal structural confirmation of this compound. IR spectroscopy confirms the presence of the key functional groups—the N-substituted pyrrole ring, the aromatic phenyl ring, and the aliphatic methyl and methylene groups. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern dominated by the formation of the stable tropylium ion, which is a definitive indicator of the benzyl substituent. These techniques, when used in concert, offer a powerful workflow for the characterization of novel and known chemical entities in a research and development setting. The methodologies and interpretative frameworks presented in this guide are foundational for any scientist working with organic molecules.

References

- PubChem. (n.d.). 1-Benzyl-2,5-dihydropyrrole. National Center for Biotechnology Information.

- ResearchGate. (n.d.). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy.

- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.

-

NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- ChemicalBook. (n.d.). 1-Benzyl-2,5-dihydro-1H-pyrrole(6913-92-4) 1H NMR.

- PubChem. (n.d.). 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one. National Center for Biotechnology Information.

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

- NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology.

- Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of five-membered N- and N,S-heterocyclic compounds. Canadian Journal of Chemistry, 40(2), 311-317.

- PubChem. (n.d.). 1-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylethanone. National Center for Biotechnology Information.

-

Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

NIST. (n.d.). A Guide to the NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry and Biochemistry.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Pyrrole, 1-ethyl-2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Benzyl-2,3-dimethyl-5-phenyl-1H-pyrrole. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2012). Synthesis, spectroscopic characterization and quantum chemical computational studies of (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. International Journal of Advanced Research in Science, Engineering and Technology, 10(4).

-

PubChem. (n.d.). 2,5-Dimethylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]

-

SpectraBase. (n.d.). BENZYL-5-METHYLPYRROLE-2-CARBOXYLATE. Retrieved from [Link]

- ResearchGate. (n.d.). N-Benzyl-2,5-bis(2-thienyl)pyrrole.

-

National Center for Biotechnology Information. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a novel orally bioavailable EAAT2 modulator with broad-spectrum antiseizure activity. Retrieved from [Link]

Sources

Introduction: The Significance of the 1-Benzyl-2,5-dimethylpyrrole Scaffold

An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-2,5-dimethylpyrrole

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active compounds, including natural products and synthetic drugs[1]. The substitution pattern on the pyrrole core dictates its physicochemical properties and biological activity. The this compound moiety, featuring a bulky, lipophilic benzyl group on the nitrogen and two methyl groups on the alpha-carbons, presents a unique profile. These substitutions not only block the reactive N-H and alpha-positions, which can influence stability, but also significantly increase the molecule's non-polar character. Understanding the solubility and stability of this scaffold is a critical first step in its journey from a synthesized compound to a viable candidate in drug discovery and development, impacting formulation, bioavailability, and shelf-life.

This guide provides a comprehensive technical overview of the theoretical and practical aspects of characterizing the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Part 1: Solubility Characterization

The therapeutic efficacy of a compound is fundamentally linked to its ability to be solubilized, first in a delivery vehicle and subsequently in biological fluids. The structural features of this compound present distinct challenges and opportunities in this regard.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a molecule is governed by its polarity and its ability to interact with solvent molecules. The principle of "like dissolves like" is the guiding tenet[2][3].

-

Predicted Behavior: Based on its structure, the compound is expected to have:

-

Poor solubility in polar protic solvents like water. A related compound, 1-Benzyl-2,5-dihydropyrrole, exhibits an aqueous solubility of only 4.1 µg/mL at pH 7.4, reinforcing this expectation[5].

-

Good solubility in non-polar organic solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., DMSO, DMF, acetone).

-

Table 1: Computed Physicochemical Properties of a Related Compound, 1-Benzyl-3-(hydroxymethyl)-2,5-dimethylpyrrole

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO | [6] |

| Molecular Weight | 215.29 g/mol | [6] |

| XLogP3-AA | 3.1 | [6] |

| Complexity | 213 | [6] |

Note: Specific data for the exact title compound is sparse; these values for a closely related analogue illustrate the expected physicochemical profile.

Experimental Workflow for Solubility Determination

A systematic approach is required to accurately determine solubility. This involves both qualitative screening and precise quantitative measurement. The following workflow provides a self-validating system for characterization.

Caption: A two-phase workflow for determining the solubility of this compound.

This method is considered the gold standard for determining thermodynamic solubility.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, buffer, DMSO) in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Place the vial in a shaker or rotator within a constant temperature bath (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required should be determined empirically by sampling at different time points (e.g., 24, 48, 72h) until the concentration in solution plateaus[7].

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated supernatant from the excess solid, either centrifuge the sample at high speed or filter it through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method, typically HPLC-UV or LC-MS[8].

-

Quantification: Calculate the concentration of the compound in the original supernatant by comparing the analytical response to a standard curve of known concentrations.

Solubilization Strategies for Aqueous Media

For biological assays, dissolving the compound in an aqueous buffer is often necessary. Direct dissolution is unlikely; therefore, a strategic approach using co-solvents and other excipients is required. A similar compound, 1-Benzyl-2,4-diphenylpyrrole, requires such strategies[9].

Table 2: Recommended Solvents and Solubilization Aids

| Solvent/Agent | Type | Rationale & Use Case | Typical Starting Concentration |

| DMSO | Polar Aprotic Co-Solvent | Excellent solubilizing power for non-polar compounds. Prepare a high-concentration stock (e.g., 10-50 mM) and dilute into aqueous buffer.[9] | Final assay conc. <1% v/v to minimize cell toxicity[9]. |

| Ethanol | Polar Protic Co-Solvent | A less toxic alternative to DMSO for many cell-based assays. Miscible with water.[9] | Final assay conc. <1% v/v. |

| Tween® 80 | Non-ionic Surfactant | Forms micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[9] | 0.1 - 2% w/v in the final aqueous buffer. |

| HP-β-CD | Cyclodextrin | Forms inclusion complexes where the hydrophobic compound sits within the cyclodextrin's non-polar cavity.[9] | 1 - 10% w/v in the final aqueous buffer. |

Causality: When a concentrated DMSO stock is added to an aqueous buffer, the solvent environment changes abruptly from highly organic to highly aqueous. This can cause the poorly soluble compound to precipitate out. Using solubilizing agents like surfactants or cyclodextrins in the aqueous phase before adding the DMSO stock can mitigate this by creating a favorable micro-environment for the compound, preventing precipitation[9].

Part 2: Stability Profiling

Stability testing is a mandatory component of drug development, designed to understand how a compound's quality varies over time under the influence of environmental factors[10][11]. Forced degradation (stress testing) is a predictive tool used to identify likely degradation products and establish stability-indicating analytical methods[12][13].

Inherent Chemical Reactivity and Potential Degradation Pathways

The stability of this compound is primarily dictated by the chemistry of the pyrrole ring.

-

Pyrrole Ring Reactivity: Pyrroles are electron-rich aromatic systems that are highly susceptible to oxidation and polymerization, often resulting in the formation of dark, insoluble materials known as "pyrrole black"[1][14]. While the N-substitution with a benzyl group prevents N-H acidity-related reactions, the ring itself remains reactive.

-

Benzyl Group Stability: The benzyl group is generally stable under typical stress conditions, although extreme oxidative or photolytic conditions could potentially affect it. It acts as a stabilizing group compared to an N-H pyrrole but does not render the molecule inert[15][16].

-

Potential Degradation Mechanisms:

-

Oxidation: Reaction with atmospheric oxygen or oxidizing agents can lead to radical formation and subsequent polymerization.

-

Hydrolysis: While generally stable in neutral water, extreme pH (strong acid or base) can promote ring-opening reactions, especially at elevated temperatures[17][18].

-

Photodecomposition: Aromatic systems can absorb UV light, leading to excited states that can undergo various reactions, including radical formation or rearrangement. Pyrrole derivatives are often photolabile[17].

-

Caption: Potential degradation pathways under various forced degradation stress conditions.

Protocol for Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the resulting impurities[19]. These studies are crucial for developing a stability-indicating method.

Table 3: Standard Conditions for Forced Degradation Studies (ICH Q1A/Q1B)

| Condition | Reagent/Parameters | Rationale & Causality |

| Acid Hydrolysis | 0.1 M HCl at 60°C | Probes susceptibility to degradation in low pH environments. Acid catalyzes the hydrolysis of the pyrrole ring.[13] |

| Base Hydrolysis | 0.1 M NaOH at 60°C | Probes susceptibility to degradation in high pH environments. Base can also promote ring-opening or other reactions.[13][17] |

| Oxidation | 3% H₂O₂ at room temp. | Simulates oxidative stress. Peroxide can initiate radical chain reactions leading to polymerization of the electron-rich pyrrole ring.[13] |

| Thermal | Dry heat at 70-80°C | Assesses intrinsic thermal stability in the solid state. High temperature provides the activation energy for potential decomposition reactions. |

| Photostability | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | Required by ICH Q1B to assess light sensitivity. Energy from photons can promote the molecule to an excited state, leading to degradation.[12][17] |

-

Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the stress medium (0.1 M HCl). A co-solvent may be needed initially to dissolve the compound before dilution if it is not soluble in the aqueous acid[19]. Prepare a control sample in the same solvent system without the stressor.

-

Stress Application: Place the sample in a controlled temperature environment (e.g., a 60°C water bath).

-

Time Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization & Dilution: Immediately quench the reaction by neutralizing the aliquot (e.g., with an equivalent amount of 0.1 M NaOH) to prevent further degradation. Dilute the sample to a suitable concentration for analysis.

-

Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed and control samples. Calculate the percentage of degradation, look for the formation of new peaks (degradants), and perform a mass balance assessment.

Stability-Indicating Analytical Method

A cornerstone of any stability study is a validated analytical method that can unequivocally assess the purity of the compound in the presence of its potential degradation products, excipients, and placebo components.

-

Method of Choice: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique. Coupling with Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradation products[8][20].

-

Method Validation: The method must be validated for specificity, which is its ability to separate and quantify the parent analyte from any degradants. This is proven by analyzing the samples from the forced degradation studies. The appearance of well-resolved peaks for degradants alongside a decrease in the parent peak demonstrates specificity[11].

Conclusion

This compound is a lipophilic molecule with predictably low aqueous solubility but good solubility in common polar aprotic organic solvents. Its successful application in research and development, particularly for biological screening, necessitates the use of co-solvents and other solubilization technologies.

The stability profile is governed by the reactivity of the electron-rich pyrrole ring. The compound is expected to be susceptible to degradation under oxidative, photolytic, and strongly acidic or basic conditions. A comprehensive stability assessment, guided by forced degradation studies and employing a validated stability-indicating analytical method, is not merely a regulatory requirement but a fundamental scientific necessity. The data generated from the protocols outlined in this guide will enable researchers to formulate this compound effectively, interpret bioassay data accurately, and establish appropriate storage conditions, thereby ensuring the integrity and reliability of their scientific investigations.

References

-

Golonka, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

-

Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Microtrac. [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Department of Chemistry & Biochemistry. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCI Department of Chemistry. [Link]

-

Sparkler. (2015). What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds? Quora. [Link]

-

Thompson Rivers University. (2023). Solubility of Organic Compounds. TRU Chemistry. [Link]

-

Tzankova, D., et al. (2018). Synthesis of Pyrrole and Substituted Pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Huang, L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Drug Discovery and Development. [Link]

-

Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Ashu, & Sapra, K. (2022). Chemical Stability of Drugs. Futuristic Trends in Pharmacy & Nursing. [Link]

-

Banik, B. K., et al. (2004). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 69(1), 213-216. [Link]

-

MDPI. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts. [Link]

-

PubChem. (n.d.). 1-Benzyl-2,5-dihydropyrrole. National Center for Biotechnology Information. [Link]

-

Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-8. [Link]

-

Singh, S., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Modesto Junior College. [Link]

-

Tiwari, A. (2017). Is the t-butyl carbocation more stable than the benzyl carbocation? Chemistry Stack Exchange. [Link]

-

Aitken, K. A., et al. (2003). Reactions of 2-(pyrrol-1-yl)benzyl radicals and related species under flash vacuum pyrolysis conditions. Organic & Biomolecular Chemistry, 1, 3506-3514. [Link]

-

Westphal, L., et al. (2024). Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies. Foods, 15(3), 306. [Link]

-

Rala, S. (2021). Stability of Allyl and Benzyl Carbocation, Mechanism for +1, +2, NEET, JEE, BSc. YouTube. [Link]

Sources

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. chem.ws [chem.ws]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. 1-Benzyl-2,5-dihydropyrrole | C11H13N | CID 561506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. quora.com [quora.com]

- 8. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. longdom.org [longdom.org]

- 11. iipseries.org [iipseries.org]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. youtube.com [youtube.com]

- 17. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-depth Technical Guide to the Electronic Properties of N-benzyl Substituted Pyrroles

Introduction: The Significance of N-benzyl Substituted Pyrroles in Modern Research

Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in a vast array of biologically active natural products, pharmaceuticals, and advanced organic materials. The introduction of a benzyl group at the nitrogen atom (N-benzylation) imparts significant steric and electronic modifications to the pyrrole core. This substitution not only influences the molecule's conformation but also provides a versatile handle for further functionalization, making N-benzyl substituted pyrroles a privileged class of compounds in medicinal chemistry and materials science. Their applications are diverse, ranging from anticancer agents to components in organic electronics. A profound understanding of the electronic properties of these molecules is paramount for the rational design of novel drugs and functional materials with tailored characteristics. This guide offers a comprehensive exploration of the synthesis, theoretical underpinnings, and experimental and computational characterization of the electronic properties of N-benzyl substituted pyrroles, tailored for researchers, scientists, and drug development professionals.

I. Foundational Principles: The Electronic Structure of the Pyrrole Core

The electronic behavior of N-benzyl substituted pyrroles is fundamentally governed by the aromaticity of the pyrrole ring. The nitrogen atom's lone pair of electrons participates in the π-conjugated system, creating a 6-π electron aromatic ring that adheres to Hückel's rule. This electron delocalization results in a high electron density within the ring, making pyrroles generally electron-rich and susceptible to electrophilic attack.

The introduction of the N-benzyl group influences this electronic landscape in several ways:

-

Inductive Effect: The benzyl group, through the sp³-hybridized methylene bridge, can exert a weak electron-donating inductive effect.

-

Steric Effects: The bulky benzyl group can influence the planarity of the pyrrole ring and its substituents, which in turn can affect π-orbital overlap and conjugation.

-

π-π Stacking: The presence of the phenyl ring in the benzyl substituent can lead to intramolecular and intermolecular π-π stacking interactions, which can influence the material's bulk electronic properties.

The key to understanding and predicting the electronic properties lies in the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic transitions, color, and reactivity.

II. Synthesis of N-benzyl Substituted Pyrroles: A Brief Overview

The construction of the N-benzyl substituted pyrrole scaffold can be achieved through various synthetic methodologies. A common and efficient approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with benzylamine. More advanced and versatile methods have also been developed to allow for the synthesis of polysubstituted N-benzyl-1H-pyrroles, often involving cascade reactions or metal-catalyzed cross-coupling strategies.

III. Characterization of Electronic Properties: Experimental and Computational Methodologies

A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough characterization of the electronic properties of N-benzyl substituted pyrroles.

A. Experimental Techniques

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of molecules. It provides information on oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively. For substituted pyrroles, CV can be used to determine the ease of oxidation and the stability of the resulting radical cations. The anodic oxidation potentials of a series of substituted pyrroles have been measured and analyzed to derive the partial potentials of various substituents.

Experimental Protocol: Cyclic Voltammetry of an N-benzyl Substituted Pyrrole

-

Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) that has been freshly distilled and deoxygenated.

-

Preparation of the Analyte Solution: Prepare a ~1 mM solution of the N-benzyl substituted pyrrole derivative in the electrolyte solution.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the initial and final potentials to scan a range that encompasses the expected oxidation potential of the pyrrole derivative.

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the potential sweep and record the resulting current as a function of the applied potential.

-

Perform multiple scans to ensure reproducibility.

-

To determine the reversibility of the redox process, vary the scan rate.

-

-

Internal Standard: For accurate determination of the oxidation potential, it is recommended to add an internal standard with a known and stable redox potential (e.g., ferrocene/ferrocenium couple) at the end of the experiment and record the voltammogram again.

-

Data Analysis: Determine the half-wave potential (E₁/₂) from the cyclic voltammogram, which is an approximation of the standard redox potential (E°).

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap. Substituents on the pyrrole ring can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax, indicating a change in the energy gap.

Experimental Protocol: UV-Vis Spectroscopy of an N-benzyl Substituted Pyrrole

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the spectral region of interest (e.g., methanol, ethanol, or acetonitrile).

-

Preparation of Stock Solution: Accurately weigh a small amount of the N-benzyl substituted pyrrole and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to determine the molar absorptivity. A typical concentration for measurement is in the micromolar range (e.g., 1-10 µM).

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning (e.g., 200-800 nm).

-

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

-

Sample Measurement:

-

Rinse a cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) if the concentration (c) and path length (b, typically 1 cm) are known.

-

B. Computational Chemistry

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and properties of molecules. Computational methods allow for the prediction of molecular geometries, HOMO and LUMO energies, the HOMO-LUMO gap, and simulated UV-Vis spectra, which can complement and help interpret experimental findings. A common and effective approach involves geometry optimization using the B3LYP functional with a 6-31G** or larger basis set.

Computational Protocol: DFT Calculations on an N-benzyl Substituted Pyrrole

-

Molecular Structure Building: Construct the 3D structure of the N-benzyl substituted pyrrole molecule using a molecular modeling software package.

-

Geometry Optimization:

-

Select a suitable level of theory, for example, the B3LYP functional with the 6-311G(d,p) basis set.

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Electronic Property Calculations:

-

From the output of the geometry optimization, extract the energies of the HOMO and LUMO.

-

Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

-

-

Simulated UV-Vis Spectrum (Optional):

-

Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

-

-

Molecular Orbital Visualization:

-

Generate and visualize the molecular orbitals, particularly the HOMO and LUMO, to understand the distribution of electron density.

-

IV. Structure-Property Relationships: The Impact of Substituents

The electronic properties of N-benzyl substituted pyrroles can be finely tuned by introducing various substituents on both the pyrrole and the benzyl rings. The nature and position of these substituents significantly influence the HOMO and LUMO energy levels and, consequently, the electrochemical and spectroscopic properties of the molecule.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the pyrrole ring. This raises the HOMO energy level, making the molecule easier to oxidize (lower oxidation potential).

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the pyrrole ring. This lowers both the HOMO and LUMO energy levels. The effect on the HOMO energy makes the molecule more difficult to oxidize (higher oxidation potential).

The position of the substituent on the pyrrole ring is also crucial. Substitution at the C2 and C5 positions generally has a more pronounced effect on the electronic properties due to the higher electron density at these positions in the unsubstituted pyrrole.

Data Summary: Substituent Effects on Oxidation Potential

| Substituent Type | Position on Pyrrole Ring | Expected Effect on Oxidation Potential (Eox) |

| Electron-Donating (e.g., -CH₃, -OCH₃) | C2, C5 | Decrease |

| Electron-Donating (e.g., -CH₃, -OCH₃) | C3, C4 | Smaller Decrease |

| Electron-Withdrawing (e.g., -CN, -NO₂) | C2, C5 | Increase |

| Electron-Withdrawing (e.g., -CN, -NO₂) | C3, C4 | Smaller Increase |

This table provides a generalized trend. The actual magnitude of the effect depends on the specific substituent and its interaction with the rest of the molecule.

V. Visualizing Key Concepts and Workflows

Diagrams

Caption: Workflow for the investigation of electronic properties.

Caption: Effect of substituents on HOMO/LUMO energy levels.

VI. Conclusion and Future Outlook

The electronic properties of N-benzyl substituted pyrroles are a rich and multifaceted area of study with significant implications for drug discovery and materials science. The strategic placement of electron-donating or electron-withdrawing substituents on the pyrrole or benzyl rings allows for the precise tuning of their redox potentials and optical properties. The synergistic use of experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, coupled with the predictive power of computational methods such as DFT, provides a robust framework for understanding and manipulating these properties. As synthetic methodologies become more sophisticated, allowing for the creation of increasingly complex and diverse N-benzyl substituted pyrrole libraries, the continued detailed investigation of their electronic properties will be crucial for unlocking their full potential in the development of next-generation therapeutics and advanced organic electronic materials.

References

-

de la Cruz, F. N., López, J., Jiménez-Halla, J. O. C., Flores-Álamo, M., Tamaríz, J., Delgado, F., & Vázquez, M. A. (2015). Synthesis of novel polysubstituted N-benzyl-1H-pyrroles via a cascade reaction of alkynyl Fischer carbenes with α-imino glycine methyl esters. Organic & Biomolecular Chemistry, 13(48), 11753–11760. [Link]

-

de la Cruz, F. N., López, J., Jiménez-Halla, J. O. C., Flores-Álamo, M., Tamaríz, J., Delgado, F., & Vázquez, M. A. (2015). Synthesis of novel polysubstituted N-benzyl-1H-pyrroles via a cascade reaction of alkynyl Fischer carbenes with α-imino glycine methyl esters. PubMed. [Link]

-

Diaz, A. F., Kou, J., & Kanazawa, K. K. (1981). Observation of the cation radicals of pyrrole and of some substituted pyrroles in fast-scan cyclic voltammetry. Standard potentials and lifetimes. Journal of the American Chemical Society, 103(5), 1392–1397. [Link]

-

Tabba, H. D., & Smith, K. M. (1984). Anodic Oxidation Potentials of Substituted Pyrroles: Derivation and Analysis of Substituent Partial Potentials. The Journal of Organic Chemistry, 49(10), 1870–1875. [Link]

-

Zotti, G., Schiavon, G., & Berlin, A. (1993). Electrochemical investigations of a substituted oxidation stable polypyrrole. Polymer, 34(4), 882-886. [Link]

-

de la Cruz, F. N., et al. (2015). Synthesis of novel polysubstituted N-benzyl-1H-pyrroles via a cascade reaction of alkynyl Fischer carbenes with α-imino glycine methyl esters. Organic & Biomolecular Chemistry. [Link]

-

Unknown Authors. (n.d.). UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified... ResearchGate. [Link]

-

Mamduh, J., et al. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. ResearchGate. [Link]

-

Unknown Authors. (n.d.). UV‐Vis absorption spectra of pyrrole series 4 a–e (A) and... ResearchGate. [Link]

-

Various Authors. (2024). Photo- and electro-chemical synthesis of substituted pyrroles. RSC Publishing. [Link]

-

Unknown Authors. (n.d.). Coulometric data and yields of substituted pyrroles by electrochemical... ResearchGate. [Link]

-

Bautista-Hernández, C. I., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

-

Unknown Authors. (n.d.). (A) Chemical structure of pyrrole derivatives 54–59. (B) (a) UV-vis... ResearchGate. [Link]

-

Unknown Author. (n.d.). Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. University of Southern Mississippi Aquila Digital Community. [Link]

-

Unknown Authors. (n.d.). Simulated UV/vis absorption spectra of the studied pyrrole derivatives. ResearchGate. [Link]

-

Jouffroy, M., et al. (2016). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. [Link]

-

Kumar, P., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Chemistry – An Asian Journal. [Link]

-

Unknown Authors. (2025). Investigation of the Conductivity Properties of Pyrrole with the Attachment of Electron-Donating Groups (–NH2) and (–Cl) as Substituents. ResearchGate. [Link]

-

Quora. (2020). Why do pyrrole, furan, and thiophene behave electrophile behavior? Quora. [Link]

-

Kumar, P., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. [Link]

-

Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]

-

Unknown Authors. (n.d.). Calculated electrostatic potential structures of pyrrole and its NB... ResearchGate. [Link]

-

Andrieux, C. P., et al. (1996). Substituent Effects on the Electrochemical Properties of Pyrroles and Small Oligopyrroles. Chemistry of Materials. [Link]

-

Wang, X., et al. (2022). 3,4-Bisthiolated Pyrroles: Concise Construction and Their Electronic Properties. The Journal of Organic Chemistry. [Link]

-

SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

Unknown Authors. (n.d.). Molecular orbital surfaces of the HOMO and LUMO energy levels... ResearchGate. [Link]

-

Al-Otaibi, J. S., et al. (2022). Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. National Institutes of Health. [Link]

-

Unknown Authors. (2025). N-Benzyl-2,5-bis(2-thienyl)pyrrole. ResearchGate. [Link]

-

Unknown Authors. (2024). Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. National Institutes of Health. [Link]

-

Oziminski, W. P. (2013). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]

-

Unknown Authors. (n.d.). Computational study about the derivatives of pyrrole as high-energy-density compounds. Journal of Molecular Modeling. [Link]

-

Unknown Authors. (2025). Electronic structure of pyrrole-based conducting polymers: An electron-energy-loss-spectroscopy study. ResearchGate. [Link]

-

Dell'Amico, L., et al. (2021). Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines. Organic Letters. [Link]

-

Unknown Authors. (n.d.). Spectral characterization, DFT, docking and cytotoxicity of N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide and its metal complexes. ResearchGate. [Link]

-

Unknown Authors. (n.d.). Positions of the HOMO and LUMO energy levels of the designed pyrrole... ResearchGate. [Link]

-

Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]

-

Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. [Link]

-

Kumar, R., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

DergiPark. (2025). INVESTIGATION OF THE CONDUCTIVITY PROPERTIES OF PYRROLE WITH THE ATTACHMENT OF ELECTRON-DONATING GROUPS (–NH2) AND (–CL) AS. DergiPark. [Link]

-

Unknown Authors. (n.d.). Commercially available pyrrole based drugs. ResearchGate. [Link]

-

Unknown Authors. (n.d.). Energy levels (ε) of HOMO and LUMO orbitals of selected pyrroles and... ResearchGate. [Link]

-

Unknown Authors. (2021). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. National Institutes of Health. [Link]

-

Unknown Authors. (n.d.). The distributions and energy levels of the LUMO and HOMO orbitals of monomers. ResearchGate. [Link]

-

Boudreaux, D. S., et al. (1986). Electrochemical copolymerization of pyrrole with N-substituted pyrroles. Effect of composition on electrical conductivity. Macromolecules. [Link]

-

Unknown Authors. (2024). Green Synthesis of Pyrrole Derivatives Catalyzed by Molecular Sieves: DFT, ADMT, and Molecular Docking Investigations. ResearchGate. [Link]

-

Sharma, A., et al. (2025). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]